molecular formula C9H8N2OS B13445944 3-(4-Methylphenyl)-5-oxo-4,5-dihydro-1,2,4-thiadiazole

3-(4-Methylphenyl)-5-oxo-4,5-dihydro-1,2,4-thiadiazole

Cat. No.: B13445944
M. Wt: 192.24 g/mol
InChI Key: XXKKENPLAPXKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-5-oxo-4,5-dihydro-1,2,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring

Preparation Methods

The synthesis of 3-(4-Methylphenyl)-5-oxo-4,5-dihydro-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-Methylphenyl)-5-oxo-4,5-dihydro-1,2,4-thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Methylphenyl)-5-oxo-4,5-dihydro-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-oxo-4,5-dihydro-1,2,4-thiadiazole involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

3-(4-methylphenyl)-4H-1,2,4-thiadiazol-5-one

InChI

InChI=1S/C9H8N2OS/c1-6-2-4-7(5-3-6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12)

InChI Key

XXKKENPLAPXKFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=O)N2

Origin of Product

United States

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